![molecular formula C24H19Cl2F3N2O3 B15003542 N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)
N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, trifluoromethyl, and benzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide typically involves multiple steps, including the formation of the indole core, introduction of the dichlorophenyl and trifluoromethyl groups, and final coupling with benzamide. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(fluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
- N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(methyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
Uniqueness
N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C24H19Cl2F3N2O3 |
|---|---|
Poids moléculaire |
511.3 g/mol |
Nom IUPAC |
N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide |
InChI |
InChI=1S/C24H19Cl2F3N2O3/c1-22(2)11-17-19(18(32)12-22)23(24(27,28)29,30-20(33)13-6-4-3-5-7-13)21(34)31(17)14-8-9-15(25)16(26)10-14/h3-10H,11-12H2,1-2H3,(H,30,33) |
Clé InChI |
BGXGIRDFQUPSQK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)(C(F)(F)F)NC(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15003468.png)
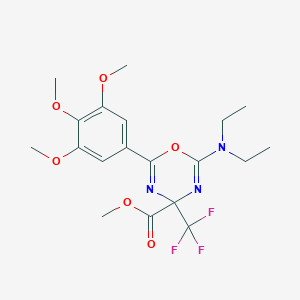
![N'-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B15003482.png)
![5-Chloro-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003487.png)
![methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15003494.png)
![1-[2-(4-chlorophenyl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15003498.png)
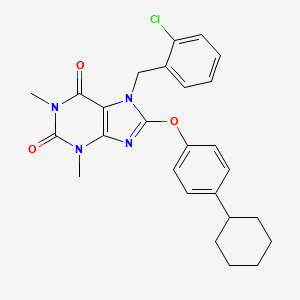
![methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003517.png)

![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B15003529.png)
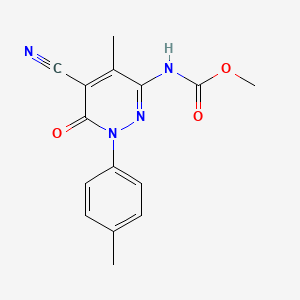
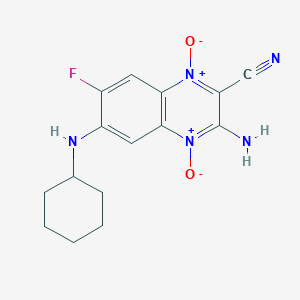
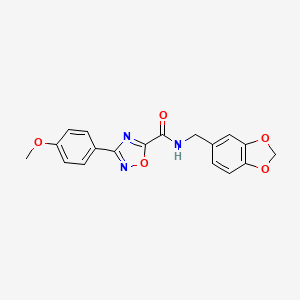
![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
